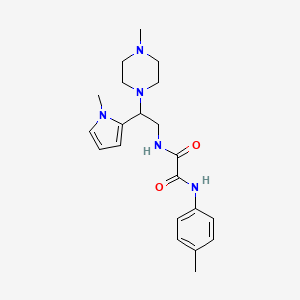

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

CAS No.: 1049379-38-5

Cat. No.: VC4302106

Molecular Formula: C21H29N5O2

Molecular Weight: 383.496

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049379-38-5 |

|---|---|

| Molecular Formula | C21H29N5O2 |

| Molecular Weight | 383.496 |

| IUPAC Name | N'-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C21H29N5O2/c1-16-6-8-17(9-7-16)23-21(28)20(27)22-15-19(18-5-4-10-25(18)3)26-13-11-24(2)12-14-26/h4-10,19H,11-15H2,1-3H3,(H,22,27)(H,23,28) |

| Standard InChI Key | YBZOKUIYTYOSBP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |

Introduction

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound with a molecular formula that reflects its intricate structure. This compound features a pyrrole moiety, a piperazine ring, and a p-tolyl group, which contribute to its potential biological activity and applications in pharmaceuticals.

Synthesis and Preparation

The synthesis of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, including the formation of the oxalamide linkage and the incorporation of the pyrrole and piperazine moieties. Specific conditions such as temperature, pressure, reaction time, and solvent choice are crucial for optimizing yields and purity.

| Synthesis Steps | Description |

|---|---|

| 1. Formation of Oxalamide Backbone | Involves the reaction of an oxalic acid derivative with an amine to form the oxalamide core. |

| 2. Introduction of Pyrrole Moiety | Incorporation of the 1-methyl-1H-pyrrol-2-yl group into the oxalamide structure. |

| 3. Introduction of Piperazine Moiety | Attachment of the 4-methylpiperazin-1-yl group to the oxalamide backbone. |

| 4. Final Assembly and Purification | Combining the components and purifying the final product using techniques like chromatography. |

Potential Applications and Biological Activity

The compound's complex structure, including a pyrrole ring and a piperazine moiety, suggests potential biological activity. Such compounds are often investigated for their roles in pharmaceutical applications, including as potential therapeutic agents.

| Potential Application | Description |

|---|---|

| Pharmaceutical Applications | May exhibit activity relevant to drug development due to its structural components. |

| Biological Activity | Could interact with biological targets, influencing various physiological processes. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume